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Compound of Interest

Compound Name: 5-Bromo-6-chloro-1H-indazole

Cat. No.: B178941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile

biological activities. As a privileged structure, it is a key component in numerous therapeutic

agents, particularly in the realm of oncology. This technical guide focuses on a specific

derivative, 5-Bromo-6-chloro-1H-indazole (CAS No: 1260382-77-1), a halogenated indazole

with significant potential as a building block in the synthesis of novel bioactive molecules. The

strategic placement of bromine and chlorine atoms on the indazole core offers multiple

avenues for synthetic diversification, making it a compound of high interest for structure-activity

relationship (SAR) studies in drug discovery.

The IUPAC name for the compound is 5-Bromo-6-chloro-1H-indazole.[1]

Physicochemical Properties and Data
Quantitative data for 5-Bromo-6-chloro-1H-indazole is summarized below. While

experimental spectral data is not readily available in the public domain, predicted values based

on the analysis of structurally analogous compounds are provided. Commercial suppliers may

offer comprehensive analytical data upon request.[2]
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Property Value Source

Molecular Formula C₇H₄BrClN₂ [1][3]

Molecular Weight 231.48 g/mol [3]

CAS Number 1260382-77-1 [1]

Predicted ¹H NMR See Table 2 Predicted

Predicted ¹³C NMR See Table 3 Predicted

Mass Spectrometry See Table 4 Predicted

Table 2: Predicted ¹H NMR Spectral Data for 5-Bromo-6-chloro-1H-indazole (in DMSO-d₆,

400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.5 br s 1H N1-H

~8.2 s 1H C3-H

~8.0 s 1H C4-H

~7.8 s 1H C7-H

Table 3: Predicted ¹³C NMR Spectral Data for 5-Bromo-6-chloro-1H-indazole (in DMSO-d₆,

100 MHz)
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Chemical Shift (δ) ppm Assignment

~141.0 C7a

~134.0 C3

~128.0 C6

~122.0 C4

~120.0 C3a

~115.0 C7

~113.0 C5

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-6-chloro-1H-indazole

Ion m/z (relative intensity, %)

[M]+ 230/232/234 (Isotopic pattern for Br and Cl)

[M-Br]+ 151/153

[M-Cl]+ 195/197

Experimental Protocols
While a specific protocol for the synthesis of 5-Bromo-6-chloro-1H-indazole is not explicitly

detailed in the reviewed literature, a robust synthetic route can be proposed based on well-

established methods for indazole synthesis, particularly the diazotization and cyclization of

substituted 2-methylanilines.[4][5]

Proposed Synthesis of 5-Bromo-6-chloro-1H-indazole
The proposed synthesis starts from the commercially available 4-bromo-5-chloro-2-

methylaniline. The key steps involve acetylation of the amino group, followed by diazotization

and intramolecular cyclization to form the indazole ring, and subsequent deacetylation.

Step 1: Acetylation of 4-bromo-5-chloro-2-methylaniline
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In a round-bottom flask, dissolve 4-bromo-5-chloro-2-methylaniline in glacial acetic acid.

Cool the solution in an ice bath to 0-5 °C.

Slowly add acetic anhydride to the cooled solution with stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours.

Pour the reaction mixture into ice-water to precipitate the acetylated product.

Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-bromo-5-chloro-2-

methylphenyl)acetamide.

Step 2: Diazotization and Cyclization

Suspend the N-(4-bromo-5-chloro-2-methylphenyl)acetamide in a suitable solvent such as

chloroform.

Add potassium acetate and isoamyl nitrite.

Heat the mixture to reflux and maintain for 18-24 hours.[4]

Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the

starting material.

Once the reaction is complete, cool the mixture to room temperature.

Step 3: Hydrolysis and Purification

Remove the solvent under reduced pressure.

Add a solution of hydrochloric acid and heat the mixture to facilitate the hydrolysis of the

intermediate.

Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude

5-Bromo-6-chloro-1H-indazole.
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Filter the crude product, wash with water, and dry.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water or toluene) to obtain the final product.

Biological and Medicinal Context
The indazole core is a well-established pharmacophore in modern drug discovery, with

numerous derivatives approved for clinical use, particularly as kinase inhibitors in oncology.[6]

[7] Indazole-containing drugs such as Axitinib and Pazopanib are potent inhibitors of various

tyrosine kinases involved in tumor angiogenesis and proliferation.

While the specific biological activity of 5-Bromo-6-chloro-1H-indazole has not been

extensively reported, its structural features suggest it is a valuable intermediate for the

synthesis of kinase inhibitors. The presence of two halogen atoms at positions 5 and 6 allows

for selective functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig) to explore different regions of the kinase ATP-binding pocket.

Notably, derivatives of 6-chloro-1H-indazole have been investigated as inhibitors of Protein

Kinase B (Akt), a key node in cell survival and proliferation signaling pathways.[8] This

suggests that 5-Bromo-6-chloro-1H-indazole could serve as a starting point for the

development of novel Akt inhibitors or inhibitors of other related kinases.
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Caption: Proposed synthesis of 5-Bromo-6-chloro-1H-indazole.
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Caption: A general workflow for kinase inhibitor discovery.
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Click to download full resolution via product page

Caption: A simplified representation of the PI3K/Akt signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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